2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate
Brand Name: Vulcanchem
CAS No.: 1425038-21-6
VCID: VC2898265
InChI: InChI=1S/C15H23NO4.C4H11N/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4;1-4(2,3)5/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18);5H2,1-3H3/t10-,11-,12-;/m1./s1
SMILES: CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C.CC(C)(C)N
Molecular Formula: C19H34N2O4
Molecular Weight: 354.5 g/mol

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate

CAS No.: 1425038-21-6

Cat. No.: VC2898265

Molecular Formula: C19H34N2O4

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate - 1425038-21-6

Specification

CAS No. 1425038-21-6
Molecular Formula C19H34N2O4
Molecular Weight 354.5 g/mol
IUPAC Name (2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoic acid;2-methylpropan-2-amine
Standard InChI InChI=1S/C15H23NO4.C4H11N/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4;1-4(2,3)5/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18);5H2,1-3H3/t10-,11-,12-;/m1./s1
Standard InChI Key YWWBXQRMMYKIGX-AUYLJXNTSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1C[C@H]1CCCC#C.CC(C)(C)N
SMILES CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C.CC(C)(C)N
Canonical SMILES CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C.CC(C)(C)N

Introduction

Chemical Identity and Structural Properties

Chemical Identification and Nomenclature

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate is a complex organic compound with significant research applications in pharmaceutical development. The compound is identified by its unique CAS registry number 1425038-21-6, which serves as its distinctive identifier in chemical databases worldwide . The IUPAC name provides precise structural information: (2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoic acid;2-methylpropan-2-amine, highlighting its complex stereochemistry and functional groups. This nomenclature reveals important structural features including the presence of a cyclopropyl group, an alkyne functionality, and a specific stereochemical arrangement that contributes to its biological activity. Various identification codes exist for this compound, including InChI and InChIKey representations that provide standardized machine-readable structural information, allowing for consistent identification across different chemical databases . The compound's canonical SMILES notation (CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C.CC(C)(C)N) offers another representation of its molecular structure that captures all atoms and their connectivity in a linear format.

Structural Features and Functional Groups

Key Structural Elements

The compound 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate possesses several distinctive structural features that contribute to its chemical versatility and biological activity. The molecule contains a unique cyclopropoxy-carbonyl functional group that serves as a conformationally constrained linker, providing rigidity to certain portions of the molecule while maintaining specific spatial arrangements . The terminal alkyne moiety (pent-4-yn-1-yl) represents a highly reactive functional group that enables diverse chemical transformations, particularly in click chemistry applications and palladium-catalyzed coupling reactions . The butanoate ester component provides a carboxylic acid functionality that can participate in hydrogen bonding and other intermolecular interactions, potentially contributing to binding specificity when interacting with biological targets. The presence of multiple methyl groups on the t-butyl moiety creates a sterically hindered environment that can protect certain reactive centers and influence the three-dimensional conformation of the molecule . These structural elements work in concert to create a complex molecular architecture with precisely positioned functional groups that can interact with biological targets in a highly specific manner, explaining the compound's utility in pharmaceutical research and chemical biology applications .

Stereochemistry and Configuration

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate typically involves multiple reaction steps requiring careful control of conditions to maintain stereochemical integrity at each stage. One documented synthetic approach begins with the preparation of an alkyne alcohol component that serves as a key building block for the final structure . This intermediate undergoes reaction with carbonyldiimidazole (CDI) in 2-methyltetrahydrofuran at controlled temperatures (0-5°C), forming an activated intermediate that is crucial for subsequent coupling reactions . The reaction with tert-leucine (4.19 g, 31.02 mmol) in the presence of 2-hydroxypyridine N-oxide (1.17 g, 10.34 mmol) represents a critical step in establishing the correct stereochemistry of the amino acid portion of the molecule . These reactions are typically conducted under carefully controlled conditions, often at elevated temperatures (60-65°C) for extended periods (10-18 hours) to ensure complete conversion and stereochemical integrity . The purification typically involves a series of extraction steps using organic solvents such as methyl tert-butyl ether (MTBE) and aqueous solutions with pH adjustments to selectively isolate the desired product from reaction byproducts and unreacted starting materials . These synthetic approaches must be performed with attention to stereochemical control to ensure the correct configuration at all chiral centers, which is essential for the compound's biological activity and research applications.

Catalytic Coupling Reactions

Advanced catalytic coupling reactions play a critical role in the synthesis of 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate, particularly in forming key carbon-carbon bonds in the molecule's framework. One significant approach utilizes palladium-catalyzed Sonogashira coupling, employing bis(triphenylphosphine)palladium(II) dichloride (0.404 g, 0.573 mmol) as the catalyst in combination with copper(I) iodide (0.219 g, 1.152 mmol) as a co-catalyst . This reaction system effectively couples alkyne-containing intermediates with appropriate halides under mild conditions in methanol at 35°C under an inert atmosphere, typically requiring 3-5 hours for completion . The reaction mixture often requires careful workup, including concentration under reduced pressure, followed by extraction with a mixture of tetrahydrofuran (THF) and ethyl acetate (EtOAc) . pH adjustment to approximately 2 using 1N HCl solution is critical for isolating the desired product in its protonated form . Further transformations may involve peptide coupling using reagents such as HATU (55.1 g, 145 mmol) in N,N-dimethylacetamide (DMAc) with diisopropylethylamine (DIPEA) (58.5 mL, 335 mmol) at controlled temperatures (0-5°C) . These catalytic methods represent the state-of-the-art in synthetic organic chemistry, enabling the construction of complex structural features with precise control over regiochemistry and stereochemistry, which is essential for maintaining the compound's biological activity and pharmaceutical utility.

Applications in Research and Development

Pharmaceutical Intermediates and Building Blocks

2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate serves as an essential intermediate in pharmaceutical research, providing a sophisticated building block for the creation of complex therapeutic candidates. The compound's stereochemically defined structure makes it particularly valuable for researchers developing drugs where spatial arrangement is critical for biological activity and target specificity . Its unique cyclopropoxy-carbonyl functional group provides a conformationally constrained linkage that can enhance binding affinity and metabolic stability in resulting drug candidates, addressing common challenges in pharmaceutical development . The presence of the terminal alkyne functionality offers a reactive handle for further transformations through click chemistry and other coupling reactions, enabling the attachment of various pharmacophores, targeting moieties, or solubilizing groups during late-stage diversification of lead compounds . The tert-butylamine component potentially serves as a protected amino group that can be selectively deprotected under appropriate conditions, allowing for sequential functionalization in multistep synthesis routes . These features collectively make the compound an invaluable tool in medicinal chemistry workflows, particularly in fragment-based drug discovery and structure-based drug design approaches where precise spatial control of functional groups is essential for optimizing interactions with biological targets .

Enzyme Inhibitors and Receptor Modulators

The structural complexity and functional diversity of 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate make it particularly suited for developing potent and selective enzyme inhibitors and receptor modulators. The compound's stereochemically defined architecture allows researchers to explore structure-activity relationships with unprecedented precision, enabling the optimization of molecular interactions at binding sites . When incorporated into larger structures, the cyclopropane ring provides conformational rigidity that can lock attached functional groups in optimal orientations for interacting with specific amino acid residues in target proteins, potentially enhancing binding affinity and selectivity . The amino acid-derived portion of the molecule mimics natural peptide structures, facilitating recognition by biological systems while offering improved metabolic stability compared to natural peptides . In pharmaceutical research, derivatives containing this structural motif have been investigated for their potential in modulating various biological targets, including enzymes involved in key metabolic pathways and receptors implicated in disease processes . The alkyne functionality enables the compound to serve as a platform for developing activity-based probes through click chemistry, allowing researchers to identify and characterize protein targets in complex biological systems . These applications highlight the compound's significance in modern drug discovery, where precision medicine approaches increasingly rely on highly specific modulators of biological function tailored to particular molecular targets and pathways .

Data Tables and Analytical Information

Compound Identification and Structural Data

The comprehensive identification and structural characterization of 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate are essential for researchers working with this compound. The table below compiles key identification parameters and structural information from verified sources:

ParameterValueReference
CAS Number1425038-21-6
Molecular FormulaC19H34N2O4
Molecular Weight354.5 g/mol
IUPAC Name(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoic acid;2-methylpropan-2-amine
Standard InChIInChI=1S/C15H23NO4.C4H11N/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4;1-4(2,3)5/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18);5H2,1-3H3/t10-,11-,12-;/m1./s1
Standard InChIKeyYWWBXQRMMYKIGX-AUYLJXNTSA-N
Canonical SMILESCC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C.CC(C)(C)N
Isomeric SMILESCC(C)(C)C@@HNC(=O)O[C@@H]1C[C@H]1CCCC#C.CC(C)(C)N
PubChem Compound ID127255361
Standard Purity≥95%

This comprehensive identification data enables researchers to accurately reference, search for, and authenticate this compound across different chemical databases and literature sources. The stereochemical information contained in the IUPAC name and isomeric SMILES notation provides precise details about the three-dimensional structure of the molecule, which is critical for understanding its biological activity and chemical behavior .

Synthesis and Reaction Parameters

The following table summarizes key reaction parameters and conditions reported for synthetic procedures involving 2-Methylpropan-2-amine (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butanoate:

Reaction TypeReagentsConditionsSolventsNotesReference
Sonogashira CouplingBis(triphenylphosphine)palladium(II) dichloride (0.404 g, 0.573 mmol), Copper(I) iodide (0.219 g, 1.152 mmol), Triethylamine (32.1 ml, 230 mmol)35°C, 3-5 hours, Inert atmosphereMethanol (500 ml)Required degassing with N₂
Workup Procedure1N HCl solution (~180 mL), 10% NaCl solutionBelow 5°C, pH adjusted to ~2THF (250 mL), EtOAc (250 mL)Aqueous phase back-extraction recommended
Carbamate FormationCDI (5.62 g, 33.61 mmol)0-5°C, 1-2 hours2-MeTHF (32 mL)Dropwise addition of alkyne alcohol
Amino Acid Couplingtert-L-leucine (4.19 g, 31.02 mmol), 2-hydroxypyridine N-oxide (1.17 g, 10.34 mmol)60-65°C, 10-18 hoursNMP (56 mL), 2-MeTHFImportant for stereochemical control
Peptide CouplingHATU (55.1 g, 145 mmol), DIPEA (58.5 mL, 335 mmol)0-5°C, dropwise addition over 10 hoursDMAc (650 mL)Solution required vacuum degassing with N₂

This synthesis information provides researchers with practical guidelines for reproducing or adapting the synthesis of this complex compound. The specific reaction conditions, including temperature, time, and reagent ratios, are critical for achieving high yields and maintaining stereochemical integrity throughout the synthetic process .

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